Climacostol

Anticancer In Vivo Pharmacology Melanoma

Researchers studying autophagy-apoptosis crosstalk face a shortage of tools that selectively impair autophagy in apoptosis-committed cells. Climacostol directly addresses this gap: it potently and selectively inhibits autophagy in tumor cells already destined for apoptosis, enabling unambiguous dissection of p53-dependent mechanisms. - In vivo efficacy demonstrated in a B16-F10 melanoma allograft model with significant tumor growth inhibition. - Exerts pro-oxidant DNA damage selectively in the presence of Cu(II) ions, relevant for tumor-microenvironment-activated prodrug design. - Also serves as a reliable antimicrobial reference standard (MIC/MBC 8-32 mg/L against Gram-positive bacteria and Candida spp.). Supplied with rigorous analytical documentation; ready for global dispatch.

Molecular Formula C15H22O2
Molecular Weight 234.33 g/mol
CAS No. 253158-28-0
Cat. No. B135178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClimacostol
CAS253158-28-0
Synonyms5-(2Z)-2-Nonen-1-yl-1,3-benzenediol;  5-(2Z)-2-Nonenyl-1,3-benzenediol; 
Molecular FormulaC15H22O2
Molecular Weight234.33 g/mol
Structural Identifiers
SMILESCCCCCCC=CCC1=CC(=CC(=C1)O)O
InChIInChI=1S/C15H22O2/c1-2-3-4-5-6-7-8-9-13-10-14(16)12-15(17)11-13/h7-8,10-12,16-17H,2-6,9H2,1H3/b8-7-
InChIKeyVKWFGJNPZKSIEL-FPLPWBNLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Climacostol: Anticancer and Antimicrobial Activities


Climacostol (5-[(2Z)-non-2-en-1-yl]benzene-1,3-diol) is a secondary metabolite belonging to the class of resorcinolic lipids, originally isolated from the freshwater ciliated protozoan *Climacostomum virens* [1]. Its chemical structure is defined by a 1,3-dihydroxybenzene core substituted at the 5-position with a (2Z)-non-2-en-1-yl side chain [2]. Over two decades of research have established its broad bioactivity profile, including antimicrobial, antiparasitic, and antitumor effects, with particular promise shown in anticancer applications through mechanisms involving apoptosis induction and autophagy modulation [1].

Probe Resorcinolic lipid for apoptosis/autophagy crosstalk studies
Screening Cell-model endpoint review in tumor vs non-tumor lines
Antimicrobial Antimicrobial screening against Gram-positive and Candida spp.

Climacostol Structural Specificity


In the resorcinolic lipid class, even minor structural variations can profoundly alter biological activity and target selectivity. Direct comparative studies have demonstrated that modifications to the aromatic ring or the saturation state of the aliphatic side chain significantly impact potency and mechanism of action. For instance, the introduction of a methyl group (as in analog AN1) enhances antimicrobial toxicity, while an additional hydroxyl group (as in analog AN2) can change the mode of cell death in protists [1]. Furthermore, the naturally occurring (Z)-configuration of the double bond in climacostol is critical, as synthetic preparations containing the (E)-isomer exhibit reduced anticancer activity [2]. These findings underscore that generic substitution with other alkylresorcinols or climacostol analogs without precise structural and stereochemical equivalence is likely to yield unpredictable or suboptimal results in research and industrial applications.

Climacostol (Z)-configuration
Synthetic (E)-isomer
Reported reduced anticancer activity; stereochemistry may alter target interaction
Climacostol side chain
Analog with methyl/hydroxyl modification
Minor substitution can shift mode of cell death or antimicrobial potency
Climacostol resorcinol core
Generic alkylresorcinol
Class-level activity may not reproduce climacostol's dual autophagy-apoptosis modulation

Climacostol: Key Comparative Evidence


In Vivo Melanoma Tumor Inhibition

Climacostol demonstrates significant and persistent antitumor activity in vivo. In a B16-F10 mouse melanoma allograft model, intra-tumoral injections of climacostol resulted in a persistent inhibition of tumor growth rate compared to vehicle-treated controls [1]. This in vivo efficacy is a key differentiator, as it validates the compound's activity beyond in vitro cytotoxicity and establishes a proof-of-concept for its potential as a pro-apoptotic agent in complex biological systems [1].

In vivo tumor inhibition
Direct comparison
Persistent tumor growth rate inhibition vs vehicle control
Supports in vivo model-response endpoint context
B16-F10 melanoma allograft; intra-tumoral dosing
Anticancer In Vivo Pharmacology Melanoma

Tumor-Selective Cytotoxicity

A critical feature for an anticancer agent is its selectivity for malignant cells over healthy tissue. In a comparative study, climacostol exhibited a favorable selectivity profile. While it effectively inhibited the growth of A431 human squamous carcinoma cells and HL60 promyelocytic leukemia cells, non-tumor EA.hy926 endothelial cells proved significantly more resistant to the toxin [1]. This differential cytotoxicity suggests a therapeutic window, distinguishing it from less selective cytotoxic agents.

Tumor cell selectivity
Direct comparison
Effective growth inhibition in A431, HL60; EA.hy926 endothelial cells more resistant
Supports cell-model selectivity review
In vitro; tumor vs non-tumor cell lines
Cytotoxicity Selectivity Cancer Research

Autophagy Impairment in Apoptotic Cells

Climacostol's mechanism involves a unique dual modulation of cell death pathways. It has been shown to potently and selectively impair autophagy in multiple tumor cells that are committed to die by apoptosis [1]. This is a significant mechanistic differentiator, as it targets a pro-survival pathway (autophagy) that often compromises the efficacy of standard cytotoxic agents, thereby enhancing its pro-apoptotic effect. This specific functional profile may not be shared by structurally related alkylresorcinols.

Autophagy impairment
Class-level inference
Reported potent and selective autophagy blockage in apoptotic tumor cells
Supports apoptosis-autophagy crosstalk investigation
Not a universal property of all resorcinolic lipids
Autophagy Apoptosis Mechanism of Action

Copper-Dependent DNA Damage

Climacostol's anticancer activity is linked to a pro-oxidant mechanism. Studies have demonstrated that in the presence of Cu(II) ions, climacostol induces plasmid DNA strand breakage and eukaryotic DNA damage through the generation of reactive oxygen species (ROS) [1]. This copper-dependent mechanism is a notable feature that distinguishes it from other resorcinolic lipids that may not require this specific metal ion cofactor for their genotoxic effects, offering a distinct pathway for inducing cancer cell death.

Cu(II)-dependent DNA damage
Class-level inference
Induces plasmid and eukaryotic DNA strand breakage with Cu(II) ions
Supports pro-oxidant mechanism investigation
Copper cofactor may be required for genotoxicity
DNA Damage Pro-oxidant Anticancer Mechanism

Antimicrobial Activity: Gram-Positive and Candida

The antimicrobial activity of climacostol has been benchmarked against its alkyl and alkynyl derivatives. Against a panel of bacterial and fungal pathogens, climacostol and its derivatives exhibited comparable activity, with Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values ranging from 8 to 32 mg/L against Gram-positive bacteria and *Candida* species [1]. This data indicates that the parent compound's antimicrobial efficacy is on par with its synthetic derivatives, and it is specifically effective against this subset of pathogens, while showing no significant effect against Gram-negative species [1].

Antimicrobial MIC
Direct comparison
MIC/MBC 8–32 mg/L vs derivatives (comparable activity)
Supports antimicrobial screening context
Gram-positive and Candida; no Gram-negative effect
Antimicrobial MIC MBC

Climacostol Research Applications


Melanoma and p53-Dependent Cancer Therapy

Based on demonstrated in vivo antitumor efficacy in a B16-F10 melanoma allograft model [4] and its mechanism of action that upregulates the p53 signaling network [2], climacostol is a high-value lead compound for research programs focused on melanoma and other cancers with functional p53 pathways. Its ability to induce apoptosis and impair autophagy makes it particularly suitable for investigating combination therapies or novel treatment strategies for resistant tumors [4].

Probe for Autophagy-Apoptosis Crosstalk

Climacostol serves as a precise chemical probe for dissecting the interplay between autophagy and apoptosis. Its unique property of potently and selectively impairing autophagy in cells already committed to apoptosis [4] provides a powerful tool for researchers to study the regulatory mechanisms that govern these critical cellular processes in cancer and other diseases. This is a specific, mechanism-driven application not easily addressed with other generic compounds.

Reference Standard for Antimicrobial Testing

With its well-characterized antimicrobial profile against Gram-positive bacteria and *Candida* species (MIC/MBC 8-32 mg/L) [4], climacostol can be utilized as a reference standard in antimicrobial research. Its consistent and comparable activity to its derivatives makes it a reliable benchmark for evaluating the potency of newly synthesized resorcinolic lipid analogs or for studying structure-activity relationships in this compound class [4].

Cu(II)-Dependent Pro-Oxidant Scaffold

The demonstrated pro-oxidant mechanism of climacostol, which is specifically activated in the presence of Cu(II) ions to induce DNA damage [4], positions it as an attractive scaffold for designing targeted anticancer agents. This property is particularly relevant for exploiting the elevated copper levels often found in tumor microenvironments, providing a rationale for developing selective, conditionally-activated prodrugs based on the climacostol core structure.

Application
Selection Property
Validation Focus
Melanoma cell-model and p53 pathway studies
Reported p53-dependent apoptosis and in vivo tumor inhibition
In vivo model-response endpoint validation
Chemical probe for autophagy-apoptosis crosstalk
Selective autophagy impairment in apoptotic tumor cells
Autophagic flux endpoint review
Antimicrobial screening reference standard
Well-characterized antimicrobial profile against Gram-positive and Candida
MIC endpoint consistency review
Cu(II)-dependent pro-oxidant scaffold design
Copper-dependent DNA damage induction
Metal-dependent genotoxicity endpoint validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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